An In-depth Technical Guide to Macrocarpal K: Structure, Bioactivity, and Experimental Protocols
An In-depth Technical Guide to Macrocarpal K: Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Macrocarpal K, a natural product isolated from Eucalyptus species. This document details its chemical structure, summarizes its known biological activities with available quantitative data, and provides detailed experimental protocols for its isolation and bioactivity assessment. Furthermore, a proposed mechanism of action for its antifouling properties is presented, drawing from research on related compounds.
Chemical Structure and Properties of Macrocarpal K
Macrocarpal K is a phloroglucinol-diterpene adduct. Its chemical identity has been established through spectroscopic methods and is detailed in public chemical databases.
Table 1: Chemical Identifiers and Properties of Macrocarpal K
| Identifier/Property | Value | Source |
| IUPAC Name | 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | PubChem |
| Molecular Formula | C₂₈H₄₀O₆ | PubChem |
| Molecular Weight | 472.6 g/mol | PubChem |
| InChI | InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17-,18-,21+,22+,28+/m1/s1 | PubChem |
| InChIKey | OOAOETHJYYAVCC-SMYUTWQPSA-N | PubChem |
| Canonical SMILES | CC(C)C--INVALID-LINK--C(C)(C)O)C">C@HC3=C(C(=C(C(=C3O)C=O)O)C=O)O | PubChem |
Biological Activity of Macrocarpal K
Macrocarpal K has demonstrated significant biological activity, particularly as an antifouling agent against marine invertebrates.
Antifouling Activity
Experimental Protocols
Isolation of Macrocarpal K from Eucalyptus globulus
The following protocol is a synthesized methodology based on the successful isolation of various macrocarpals, including Macrocarpal K, from Eucalyptus species.
3.1.1. Plant Material and Extraction
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Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are used as the starting material.
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Extraction:
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The leaves are ground into a fine powder to increase the surface area for extraction.
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The powdered material is extracted with 95% ethanol (B145695) under reflux conditions for 1 hour. This process is repeated twice.
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The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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3.1.2. Solvent Partitioning and Fractionation
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The crude extract is suspended in water and partitioned with n-hexane. This step is repeated to ensure the thorough removal of nonpolar compounds.
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The aqueous layer is then partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the macrocarpals.
3.1.3. Chromatographic Purification
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Silica (B1680970) Gel Column Chromatography:
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The chloroform or ethyl acetate fraction is concentrated and subjected to silica gel column chromatography.
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A stepwise gradient elution is performed using a solvent system such as hexane-ethyl acetate or chloroform-methanol, with increasing polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of macrocarpals.
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High-Performance Liquid Chromatography (HPLC):
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Fractions enriched with Macrocarpal K are further purified by reversed-phase HPLC using a C18 column.
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A gradient elution with a mobile phase consisting of methanol (B129727) and water (often with a small percentage of acetic acid) is typically employed.
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The purity and identity of the isolated Macrocarpal K are confirmed by spectroscopic methods (NMR, MS).
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Antifouling Bioassay against Mytilus edulis galloprovincialis
This protocol describes a method to assess the attachment-inhibiting activity of Macrocarpal K.
3.2.1. Test Organisms
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Blue mussels (Mytilus edulis galloprovincialis) of a consistent size (e.g., 10-30 mm shell length) are collected and acclimated in an aquarium with running seawater.
3.2.2. Assay Procedure
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Preparation of Test Plates:
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Cardboard or asbestos (B1170538) plates are cut into rectangular pieces.
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A defined test zone and a blank (control) zone of the same area are marked on each plate.
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Sample Application:
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Macrocarpal K is dissolved in a volatile solvent (e.g., methanol or acetone).
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A specific amount of the sample solution is applied to the test zone.
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The solvent is allowed to evaporate completely. The control zone is treated with the solvent only.
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Exposure and Observation:
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The prepared plates are placed in an aquarium containing the acclimated mussels.
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After a defined period (e.g., 20-24 hours), the number of mussels that have attached byssal threads to the test and control zones is counted.
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Data Analysis:
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The percentage of attachment inhibition is calculated for the test zone relative to the control zone.
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The concentration at which 50% of the mussels are inhibited from attaching (EC₅₀) can be determined by testing a range of Macrocarpal K concentrations.
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Proposed Mechanism of Antifouling Action
The precise molecular mechanism of Macrocarpal K's antifouling activity has not been fully elucidated. However, based on the known effects of related phloroglucinol (B13840) compounds and general mechanisms of antifouling agents, a plausible pathway involves the induction of oxidative stress and subsequent apoptosis in the cells of the target organism.
Caption: Proposed mechanism of Macrocarpal K's antifouling activity.
This proposed pathway suggests that Macrocarpal K interacts with the cell membranes of the mussel, leading to an increase in intracellular reactive oxygen species (ROS). The resulting oxidative stress can trigger a cascade of events, including the activation of caspases, which are key enzymes in the execution of apoptosis (programmed cell death). This cellular damage and death would ultimately inhibit the physiological processes required for the mussel to produce and attach its byssal threads, thus preventing fouling. This mechanism is analogous to the observed antifungal action of the related compound, Macrocarpal C, which also involves membrane disruption and ROS generation. Further research is required to validate this proposed mechanism for Macrocarpal K in marine invertebrates.
